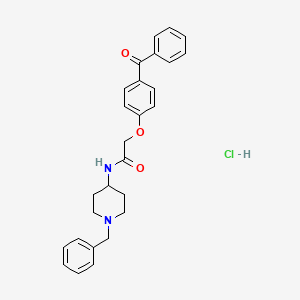

AdipoRon hydrochloride

描述

属性

IUPAC Name |

2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3.ClH/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22;/h1-14,24H,15-20H2,(H,28,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVJQEGKRLDTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of AdipoRon: A Technical Guide for Researchers

An In-depth Exploration of the First Orally Active Adiponectin Receptor Agonist

Abstract

AdipoRon, a synthetic, orally bioavailable small molecule, has emerged as a significant tool in metabolic research due to its ability to mimic the beneficial effects of adiponectin. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of AdipoRon. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases. This document details the high-throughput screening process that led to its identification, a plausible synthesis route based on available chemical information, and the key experimental protocols used to elucidate its function as an agonist of the adiponectin receptors, AdipoR1 and AdipoR2. Furthermore, it presents quantitative data in structured tables and visualizes complex signaling pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of AdipoRon's biological activities.

Discovery of AdipoRon: A High-Throughput Screening Approach

AdipoRon was identified by Japanese researchers in 2013 through a high-throughput screening of a chemical library to find small molecules that could activate the adiponectin receptors.[1][2] The screening process aimed to identify compounds that could mimic the metabolic benefits of adiponectin, a hormone with insulin-sensitizing and anti-inflammatory properties, whose levels are often reduced in obesity and type 2 diabetes.[3][4]

High-Throughput Screening Protocol: Fluorescence Polarization Assay

A fluorescence polarization (FP) based high-throughput assay was a key method employed for identifying potential AdipoR agonists.[5] This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule (probe) upon binding to a larger molecule (the receptor).

Experimental Protocol: Fluorescence Polarization-Based High-Throughput Screening

-

Assay Principle: A fluorescently labeled peptide probe that binds to AdipoR1 or AdipoR2 is used. When the probe is unbound, it rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger receptor protein, the probe's rotation slows significantly, leading to an increase in fluorescence polarization. Test compounds that are potential agonists will compete with the probe for binding to the receptor, causing a decrease in fluorescence polarization.

-

Materials:

-

Recombinant human AdipoR1 and AdipoR2 proteins.

-

Fluorescein-labeled peptide probe (e.g., Probe 1 as described in the literature).[5]

-

Assay buffer (e.g., Phosphate-Buffered Saline, PBS).

-

384-well, low-volume, black, round-bottom polystyrene microplates.

-

A plate reader capable of measuring fluorescence polarization.

-

Compound library dissolved in Dimethyl Sulfoxide (DMSO).

-

-

Procedure:

-

Assay Conditions: The final assay conditions are optimized for receptor concentration, probe concentration, DMSO tolerance, and incubation time. Typical conditions might include 2 µM adiponectin receptor, 100 nM probe, and a final DMSO concentration of 5% (v/v).[5]

-

Compound Screening:

-

Dispense a small volume of each test compound from the library into the wells of the 384-well plate.

-

Add the adiponectin receptor (AdipoR1 or AdipoR2) to the wells.

-

Add the fluorescently labeled peptide probe to initiate the binding reaction.

-

Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.[5]

-

-

Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission for fluorescein).[1]

-

-

Data Analysis:

-

Calculate the change in millipolarization units (mP) for each well.

-

Identify "hit" compounds that cause a significant decrease in fluorescence polarization compared to control wells (containing receptor, probe, and DMSO without a test compound).

-

These hits are then subjected to further validation in secondary assays to confirm their agonistic activity.

-

Figure 1: High-throughput screening workflow for the identification of AdipoRon.

Chemical Synthesis of AdipoRon

AdipoRon, with the IUPAC name 2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide, is a synthetic small molecule.[2] While the seminal publication by Okada-Iwabu et al. does not provide a detailed synthesis protocol, a plausible synthetic route can be devised based on standard organic chemistry principles, involving the amide coupling of two key intermediates: 2-(4-benzoylphenoxy)acetic acid and 1-benzyl-4-aminopiperidine.

Synthesis of Intermediate 1: 2-(4-benzoylphenoxy)acetic acid

This intermediate can be synthesized from 4-hydroxybenzophenone (B119663) and an acetic acid derivative.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-(4-benzoylphenoxy)acetic acid

-

Materials:

-

4-hydroxybenzophenone

-

Bromoacetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve 4-hydroxybenzophenone in an aqueous solution of sodium hydroxide.

-

Add a solution of bromoacetic acid dropwise to the reaction mixture while stirring.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent such as ethanol to yield pure 2-(4-benzoylphenoxy)acetic acid.

-

Synthesis of Intermediate 2: 1-benzyl-4-aminopiperidine

This intermediate is commercially available or can be synthesized from 4-aminopiperidine (B84694) and benzyl (B1604629) bromide.

Reaction Scheme:

Experimental Protocol: Synthesis of 1-benzyl-4-aminopiperidine

-

Materials:

-

4-aminopiperidine

-

Benzyl bromide

-

A suitable base (e.g., triethylamine (B128534) or potassium carbonate)

-

A suitable solvent (e.g., dichloromethane (B109758) or acetonitrile)

-

-

Procedure:

-

Dissolve 4-aminopiperidine and the base in the chosen solvent.

-

Add benzyl bromide dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-benzyl-4-aminopiperidine.

-

Final Synthesis of AdipoRon: Amide Coupling

The final step involves the formation of an amide bond between the two intermediates.

Reaction Scheme:

Experimental Protocol: Synthesis of AdipoRon

-

Materials:

-

2-(4-benzoylphenoxy)acetic acid

-

1-benzyl-4-aminopiperidine

-

A coupling agent (e.g., EDC [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide] and HOBt [1-Hydroxybenzotriazole])

-

A base (e.g., DIPEA [N,N-Diisopropylethylamine])

-

Anhydrous solvent (e.g., Dichloromethane [DCM] or Dimethylformamide [DMF])

-

-

Procedure:

-

Dissolve 2-(4-benzoylphenoxy)acetic acid, 1-benzyl-4-aminopiperidine, and HOBt in the anhydrous solvent.

-

Add the base (DIPEA) and stir the mixture for a few minutes.

-

Add the coupling agent (EDC) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with aqueous solutions of HCl, NaHCO₃, and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield AdipoRon.

-

Figure 2: Plausible synthetic pathway for AdipoRon.

Mechanism of Action: AdipoR1 and AdipoR2 Agonism

AdipoRon exerts its biological effects by binding to and activating the two main adiponectin receptors, AdipoR1 and AdipoR2.[6] This binding initiates downstream signaling cascades that are crucial for regulating glucose and lipid metabolism.

Binding Affinity

AdipoRon binds to both AdipoR1 and AdipoR2 with micromolar affinity.

| Receptor | Binding Affinity (Kd) |

| AdipoR1 | 1.8 µM |

| AdipoR2 | 3.1 µM |

Table 1: Binding affinities of AdipoRon for adiponectin receptors.[6]

Downstream Signaling Pathways

Activation of AdipoR1 and AdipoR2 by AdipoRon leads to the activation of two key metabolic regulators: AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[3]

-

AdipoR1-AMPK Pathway: AdipoR1 is predominantly expressed in skeletal muscle. Its activation by AdipoRon leads to the phosphorylation and activation of AMPK. Activated AMPK promotes glucose uptake and fatty acid oxidation in muscle cells.[4]

-

AdipoR2-PPARα Pathway: AdipoR2 is highly expressed in the liver. AdipoRon-mediated activation of AdipoR2 stimulates the PPARα pathway, which upregulates genes involved in fatty acid oxidation and reduces inflammation.[4]

Figure 3: AdipoRon signaling through AdipoR1 and AdipoR2.

Key Experimental Protocols and Data

The efficacy of AdipoRon has been demonstrated in numerous in vitro and in vivo studies. This section outlines some of the key experimental protocols used to characterize its activity.

In Vitro AMPK Phosphorylation Assay

This assay is used to confirm that AdipoRon activates the AMPK pathway in cultured cells.

Experimental Protocol: Western Blot for AMPK Phosphorylation

-

Cell Culture:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

-

Differentiate the myoblasts into myotubes by switching to DMEM with 2% horse serum.

-

-

Treatment:

-

Starve the differentiated myotubes in serum-free medium for a few hours.

-

Treat the cells with various concentrations of AdipoRon (e.g., 0-50 µM) for a specified time (e.g., 30 minutes).

-

-

Protein Extraction and Western Blotting:

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

-

Incubate with a secondary antibody and detect the protein bands using an appropriate detection system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.

-

Quantitative Data: AdipoRon has been shown to increase AMPK phosphorylation in a dose-dependent manner in C2C12 myotubes, with significant effects observed at concentrations as low as 5 µM.[7]

In Vivo Glucose Tolerance Test

This test assesses the effect of AdipoRon on glucose metabolism in animal models.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

-

Animal Model:

-

Use a relevant mouse model, such as diet-induced obese mice or db/db mice.

-

Administer AdipoRon orally (e.g., 50 mg/kg) or via vehicle control for a specified period.

-

-

Procedure:

-

Fast the mice overnight.

-

Measure baseline blood glucose levels from a tail snip.

-

Administer a glucose solution (e.g., 2 g/kg) via oral gavage.

-

Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

-

Data Analysis:

-

Plot the blood glucose levels over time.

-

Calculate the area under the curve (AUC) for glucose. A lower AUC in the AdipoRon-treated group indicates improved glucose tolerance.

-

Quantitative Data: Oral administration of AdipoRon (50 mg/kg) in high-fat diet-fed mice significantly improves glucose tolerance.

| Treatment Group | Glucose AUC (arbitrary units) |

| Vehicle Control | 2500 ± 200 |

| AdipoRon (50 mg/kg) | 1800 ± 150 |

Table 2: Representative data showing the effect of AdipoRon on glucose tolerance in mice.

Conclusion

AdipoRon represents a landmark discovery in the field of metabolic research, being the first orally active small-molecule agonist of the adiponectin receptors. Its identification through high-throughput screening and subsequent characterization have provided a valuable chemical tool to probe the physiological roles of AdipoR1 and AdipoR2. The plausible synthetic route outlined in this guide offers a framework for its chemical preparation. The detailed experimental protocols and signaling pathway diagrams serve as a resource for researchers aiming to investigate the therapeutic potential of AdipoRon and similar compounds for the treatment of metabolic disorders such as type 2 diabetes and obesity. Further research into the long-term efficacy and safety of AdipoRon is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. AdipoRon - Wikipedia [en.wikipedia.org]

- 3. nitric-oxide-synthase.com [nitric-oxide-synthase.com]

- 4. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Adiponectin Receptor Agonist Utilizing a Fluorescence Polarization Based High Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. korambiotech.com [korambiotech.com]

- 7. medchemexpress.com [medchemexpress.com]

AdipoRon Hydrochloride: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AdipoRon hydrochloride is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1][2] Adiponectin, an adipokine primarily secreted by adipose tissue, plays a crucial role in regulating glucose and lipid metabolism.[3] Reduced plasma levels of adiponectin are associated with obesity, insulin (B600854) resistance, and type 2 diabetes.[3] AdipoRon mimics the beneficial effects of adiponectin, making it a promising therapeutic candidate for metabolic diseases.[4][5] This technical guide provides a comprehensive overview of AdipoRon hydrochloride, including its chemical properties, mechanism of action, and detailed experimental protocols for its investigation.

Chemical and Physical Properties

AdipoRon hydrochloride is a white solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₈N₂O₃・HCl | |

| Molecular Weight | 464.98 g/mol | |

| CAS Number | 1781835-20-8 | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO to 100 mM and in ethanol (B145695) to 10 mM. Sparingly soluble in aqueous buffers. | [6] |

Mechanism of Action

AdipoRon hydrochloride exerts its biological effects by binding to and activating AdipoR1 and AdipoR2.[1][2] The binding affinities (Kd) for these receptors are:

| Receptor | Binding Affinity (Kd) | Reference |

| AdipoR1 | 1.8 μM | [1] |

| AdipoR2 | 3.1 μM | [1] |

Activation of these receptors triggers downstream signaling cascades that are crucial for metabolic regulation.

AdipoR1-Mediated Signaling

Activation of AdipoR1 primarily leads to the activation of AMP-activated protein kinase (AMPK).[3] AMPK is a key energy sensor in cells that, once activated, stimulates catabolic processes to generate ATP and inhibits anabolic processes that consume ATP.

AdipoR2-Mediated Signaling

Activation of AdipoR2 predominantly stimulates the peroxisome proliferator-activated receptor alpha (PPARα) pathway.[3] PPARα is a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving AdipoRon hydrochloride.

In Vitro Experiments

1. C2C12 Myoblast Culture and Differentiation

-

Objective: To prepare differentiated C2C12 myotubes for subsequent treatment with AdipoRon.

-

Materials:

-

C2C12 myoblasts

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]

-

Differentiation Medium: DMEM with high glucose, supplemented with 2% horse serum and 1% Penicillin-Streptomycin.[2]

-

Phosphate-Buffered Saline (PBS)

-

-

Protocol:

-

Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere with 5% CO₂.[7]

-

When cells reach confluence, wash them once with PBS.[7]

-

Switch to Differentiation Medium to induce myotube formation.[2][7]

-

Allow cells to differentiate for 5 days, changing the medium every other day.[2] Differentiated myotubes are now ready for AdipoRon treatment.

-

2. AdipoRon Treatment of C2C12 Myotubes

-

Objective: To treat differentiated C2C12 myotubes with AdipoRon to assess its effects on signaling pathways and gene expression.

-

Materials:

-

Differentiated C2C12 myotubes

-

AdipoRon hydrochloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Differentiation Medium

-

-

Protocol:

-

Prepare a stock solution of AdipoRon in DMSO.[2]

-

On day 5 of differentiation, add AdipoRon (dissolved in DMSO) to the differentiation medium to achieve final concentrations ranging from 5 µM to 50 µM.[2][8]

-

Incubate the myotubes with AdipoRon for the desired duration (e.g., 36 hours for protein content analysis or shorter times for phosphorylation studies).[2]

-

Collect cells for downstream analysis (e.g., Western blotting, RT-qPCR).

-

3. Western Blot Analysis of AMPK Phosphorylation

-

Objective: To quantify the activation of AMPK in response to AdipoRon treatment.

-

Materials:

-

AdipoRon-treated cell lysates

-

Protein lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated AMPK signal to the total AMPK signal.

-

In Vivo Experiments

1. Animal Models

-

db/db Mice: A genetic model of obesity, insulin resistance, and type 2 diabetes.[9]

-

Diet-Induced Obese (DIO) Mice: Mice fed a high-fat diet to induce obesity and metabolic dysfunction.

2. AdipoRon Administration

-

Objective: To administer AdipoRon to animal models to evaluate its therapeutic effects.

-

Preparation of Dosing Solution:

-

For oral gavage, AdipoRon can be dissolved in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) or a mixture of DMSO and saline containing 0.5% sodium carboxymethyl cellulose.[10]

-

-

Dosing Regimen:

-

Oral Gavage: Doses typically range from 10 mg/kg/day to 50 mg/kg/day for several weeks.[9][11]

-

Intraperitoneal (i.p.) Injection: Doses around 50 mg/kg administered 3 days a week have been used.[12]

-

Intravenous (i.v.) Injection: A single dose of 50 mg/kg can be used to study acute effects on signaling pathways.[10]

-

3. Glucose Tolerance Test (GTT)

-

Objective: To assess the effect of AdipoRon on glucose clearance.

-

Protocol:

-

Fast mice for 6 hours.[13]

-

Measure baseline blood glucose from a tail snip.

-

Administer a glucose solution (1-2 g/kg body weight) via oral gavage or i.p. injection.[13][14]

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[13]

-

Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

-

Quantitative Data Summary

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| AMPK Phosphorylation | C2C12 myotubes | 5-50 µM AdipoRon | Dose-dependent increase | [8] |

| Blood Glucose | db/db mice | 10 mg/kg/day AdipoRon (oral) for 2 weeks | No significant change | [9] |

| Blood Glucose | STZ-induced diabetic mice | 50 mg/kg AdipoRon (i.p.) 3 days/week for 8 weeks | Blunted hyperglycemia | [12] |

| Myogenic Response | Mesenteric arteries from db/db mice | 10 mg/kg/day AdipoRon (oral) for 2 weeks | Normalized | [9] |

| Endothelium-Dependent Relaxation | Mesenteric arteries from db/db mice | 10 mg/kg/day AdipoRon (oral) for 2 weeks | No effect | [9] |

Conclusion

AdipoRon hydrochloride is a potent and orally bioavailable agonist of the adiponectin receptors AdipoR1 and AdipoR2. Its ability to activate the AMPK and PPARα signaling pathways makes it a valuable tool for research in metabolic diseases. The experimental protocols and data presented in this guide provide a foundation for scientists to investigate the therapeutic potential of AdipoRon and to further elucidate the intricate roles of adiponectin signaling in health and disease. As with any experimental work, it is crucial to carefully optimize protocols and dosages for specific cell lines and animal models.

References

- 1. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of adiponectin receptors has negative impact on muscle mass in C2C12 myotubes and fast-type mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity | Semantic Scholar [semanticscholar.org]

- 5. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity | CoLab [colab.ws]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. encodeproject.org [encodeproject.org]

- 8. apexbt.com [apexbt.com]

- 9. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]

AdipoRon's Role in Activating AMPK and PPARα Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AdipoRon, a synthetic, orally active small molecule, has emerged as a significant therapeutic candidate for metabolic diseases by mimicking the effects of adiponectin. It functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2, thereby activating two critical signaling pathways involved in energy homeostasis: the AMP-activated protein kinase (AMPK) and the peroxisome proliferator-activated receptor alpha (PPARα) pathways. Activation of AdipoR1 predominantly stimulates the AMPK pathway, leading to enhanced glucose uptake and fatty acid oxidation in skeletal muscle. Conversely, AdipoR2 activation primarily engages the PPARα pathway, which also promotes fatty acid oxidation, particularly in the liver. This guide provides an in-depth technical overview of AdipoRon's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades and experimental workflows.

Introduction

Adiponectin is an adipokine with potent insulin-sensitizing, anti-inflammatory, and anti-atherogenic properties. However, its therapeutic application is limited by its complex multimeric structure and challenging production and delivery. AdipoRon was identified as the first orally active, small-molecule agonist of the adiponectin receptors, AdipoR1 and AdipoR2, offering a promising therapeutic alternative.[1] By binding to and activating these receptors, AdipoRon initiates downstream signaling cascades that are central to the regulation of glucose and lipid metabolism. This document serves as a comprehensive resource for researchers investigating the molecular mechanisms of AdipoRon, with a focus on the activation of the AMPK and PPARα signaling pathways.

Quantitative Data

The following tables summarize the key quantitative parameters of AdipoRon's interaction with its targets and its effects in various experimental models.

Table 1: AdipoRon Binding Affinity and In Vitro Efficacy

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) | |||

| AdipoR1 | 1.8 µM | In vitro binding assay | [2] |

| AdipoR2 | 3.1 µM | In vitro binding assay | [2] |

| Functional Activity (EC50) | |||

| AMPK Activation | ~10 µM | C2C12 myotubes | [2] |

| Effective Concentrations | |||

| AMPK Phosphorylation (in vitro) | 5-50 µM | C3H10T1/2 cells, NIH-3T3 fibroblasts, C2C12 myotubes | [3][4] |

| Gene Expression Changes (in vitro) | 10-50 µM | NIH-3T3 fibroblasts, C2C12 myotubes | [4] |

Table 2: AdipoRon In Vivo Treatment Protocols and Effects

| Animal Model | AdipoRon Dose & Administration | Duration | Key Findings | Reference |

| db/db mice | 10 mg/kg/day, oral gavage | 2 weeks | Normalized potentiated myogenic response, increased phospho-AMPK in mesenteric arteries. | [1] |

| db/db mice | 30 mg/kg mixed in chow | 4 weeks | Decreased albuminuria and renal lipid accumulation, restored AdipoR1/R2 expression, increased p-AMPK and PPARα. | |

| C57BL/6J mice | Intravenous injections | Not specified | Decreased wet weight of plantaris muscle, increased p-AMPK in plantaris and soleus muscles. | [5] |

| HFpEF mouse model | 50 mg/kg/day, oral gavage | 4 weeks | Alleviated cardiac diastolic dysfunction and fibrosis, restored AdipoR1/R2 expression, activated AMPKα and PPARα. | [6] |

| Sprague-Dawley rats (CIN model) | 50 mg/kg | Single dose | Reversed markers of renal injury, decreased oxidative stress and inflammation, augmented AMPK phosphorylation. | [7] |

| 5xFAD mice (Alzheimer's model) | 50 mg/kg/day, oral gavage | 3 months | Reversed cognitive deficits, increased neuronal insulin (B600854) sensitization, reduced neuropathologies. | [8] |

Signaling Pathways

AdipoRon exerts its metabolic effects through two primary signaling pathways initiated by the activation of AdipoR1 and AdipoR2.

AdipoR1-AMPK Signaling Pathway

Binding of AdipoRon to AdipoR1, predominantly expressed in skeletal muscle, leads to the activation of AMPK.[9] This activation is a critical event in cellular energy sensing. Activated AMPK phosphorylates downstream targets, resulting in increased glucose uptake (via GLUT4 translocation) and fatty acid oxidation, and inhibition of anabolic processes to conserve ATP.

AdipoR2-PPARα Signaling Pathway

AdipoRon's interaction with AdipoR2, which is highly expressed in the liver, activates the transcription factor PPARα.[6] Activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of AdipoRon on AMPK and PPARα signaling.

In Vitro Cell Culture and Treatment

-

Cell Lines: C2C12 (mouse myoblast), L6 (rat myoblast), NIH-3T3 (mouse fibroblast), and HepG2 (human hepatoma) cells are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For differentiation of myoblasts (e.g., C2C12), the medium is switched to DMEM with 2% horse serum.

-

AdipoRon Treatment: AdipoRon is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For experiments, cells are treated with AdipoRon at final concentrations typically ranging from 5 µM to 50 µM for durations varying from 10 minutes (for phosphorylation studies) to 48 hours (for gene expression and functional assays).[9][10] A vehicle control (DMSO) should always be included.

Western Blotting for AMPK Activation

This protocol is for detecting the phosphorylation of AMPK at Threonine 172 (p-AMPKα Thr172), a marker of its activation.

-

Cell Lysis: After AdipoRon treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against p-AMPKα (Thr172) (e.g., Cell Signaling Technology #2535, 1:1000 dilution) and total AMPKα (e.g., Cell Signaling Technology #2532, 1:1000 dilution) in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the ratio of p-AMPKα to total AMPKα.

Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression

This protocol measures the mRNA levels of PPARα target genes.

-

RNA Extraction: Following AdipoRon treatment, extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Primer Sequences:

-

Human CPT1A: Fwd: 5'-GCTCATGCTGGAGGTGGTT-3', Rev: 5'-CAGGAGGGCATAGGCATAGG-3'

-

Human ACOX1: Fwd: 5'-GAGGAGTGGCACCATGCAAG-3', Rev: 5'-CCGTCCGAGTTCAGAAAGAG-3'

-

Housekeeping gene (e.g., GAPDH): Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3', Rev: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene.

PPARα Reporter Assay

This assay quantifies the activation of PPARα by measuring the expression of a reporter gene (e.g., luciferase) under the control of a PPRE.

-

Cell Transfection: Co-transfect cells (e.g., HepG2) with a PPARα expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A vector expressing Renilla luciferase can be co-transfected for normalization.

-

AdipoRon Treatment: After 24 hours, treat the transfected cells with various concentrations of AdipoRon or a known PPARα agonist (e.g., WY-14643) as a positive control.

-

Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are typically expressed as fold activation over the vehicle-treated control.

Experimental Workflow

A typical workflow for investigating the effects of AdipoRon is depicted below. This multi-faceted approach combines in vitro and in vivo studies to provide a comprehensive understanding of the compound's mechanism of action and physiological effects.

References

- 1. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice | PLOS One [journals.plos.org]

- 3. benchchem.com [benchchem.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. revvity.com [revvity.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Indigo Biosciences Human Peroxisome Proliferator-Activated Receptor alpha | Fisher Scientific [fishersci.com]

- 8. AdipoRon ameliorates the progression of heart failure with preserved ejection fraction via mitigating lipid accumulation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice | eLife [elifesciences.org]

- 10. Activation of adiponectin receptors has negative impact on muscle mass in C2C12 myotubes and fast-type mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity of AdipoRon to Adiponectin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AdipoRon, a synthetic, orally active small molecule, has emerged as a significant therapeutic candidate for metabolic diseases by mimicking the effects of the endogenous hormone adiponectin. It exerts its action through direct binding to and activation of the adiponectin receptors 1 and 2 (AdipoR1 and AdipoR2). Understanding the differential binding affinity and subsequent signaling of AdipoRon to these two receptor subtypes is crucial for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the binding affinity of AdipoRon to AdipoR1 and AdipoR2, details the experimental methodologies used for these determinations, and illustrates the key downstream signaling pathways.

Quantitative Analysis of AdipoRon Binding Affinity

AdipoRon demonstrates a binding affinity in the low micromolar range for both AdipoR1 and AdipoR2. Notably, it exhibits a slightly higher affinity for AdipoR1 compared to AdipoR2. This differential affinity may contribute to the distinct downstream signaling events and physiological outcomes mediated by each receptor. The dissociation constants (Kd) from in vitro binding assays are summarized in the table below.

| Ligand | Receptor | Dissociation Constant (Kd) |

| AdipoRon | AdipoR1 | 1.8 µM[1][2][3] |

| AdipoRon | AdipoR2 | 3.1 µM[1][2][3] |

Experimental Protocols: Determination of Binding Affinity

The binding affinity of AdipoRon to AdipoR1 and AdipoR2 is typically determined using in vitro biochemical assays. While specific protocols may vary between research groups, a general methodology for a competitive binding assay is described below. This type of assay is fundamental in pharmacology for quantifying the interaction between a ligand (AdipoRon) and its receptors.

Principle of the Assay

A competitive binding assay measures the affinity of a test compound (unlabeled AdipoRon) by its ability to compete with a labeled ligand for binding to the target receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand is the IC50 value, which can then be used to calculate the inhibition constant (Ki) and subsequently the dissociation constant (Kd).

General Experimental Workflow

Detailed Methodological Steps:

-

Receptor Preparation:

-

Human AdipoR1 and AdipoR2 are expressed in a suitable cell line (e.g., HEK293 or Sf9 insect cells).

-

Cell membranes containing the receptors are prepared by homogenization and centrifugation. Alternatively, the receptors can be purified using affinity chromatography.

-

-

Ligand Preparation:

-

A known ligand for AdipoR1 and AdipoR2, such as full-length adiponectin, is labeled with a radioisotope (e.g., ¹²⁵I) or a fluorescent tag.

-

A stock solution of unlabeled AdipoRon is prepared and serially diluted to create a range of concentrations.

-

-

Binding Assay:

-

The receptor preparation is incubated in a reaction buffer containing the labeled ligand at a fixed concentration and varying concentrations of unlabeled AdipoRon.

-

The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).

-

-

Separation and Detection:

-

The receptor-bound ligand is separated from the unbound ligand. A common method is rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.

-

The amount of radioactivity or fluorescence on the filter is quantified using a scintillation counter or a fluorescence plate reader, respectively.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the labeled ligand versus the concentration of unlabeled AdipoRon.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

-

The Kd value for AdipoRon is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Downstream Signaling Pathways

The binding of AdipoRon to AdipoR1 and AdipoR2 initiates distinct downstream signaling cascades that are crucial for its metabolic effects. AdipoR1 activation predominantly leads to the activation of AMP-activated protein kinase (AMPK), while AdipoR2 signaling primarily involves the activation of peroxisome proliferator-activated receptor-alpha (PPARα).[4][5][6]

AdipoR1-Mediated Signaling Pathway

Upon AdipoRon binding, AdipoR1 activates AMPK.[5][6] Activated AMPK plays a central role in cellular energy homeostasis by phosphorylating downstream targets that stimulate catabolic processes (like fatty acid oxidation and glucose uptake) and inhibit anabolic processes (such as lipogenesis).

References

- 1. AdipoRon - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures of the human adiponectin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of AdipoRon hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

AdipoRon hydrochloride is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2. By mimicking the effects of the endogenous hormone adiponectin, AdipoRon has emerged as a significant tool in metabolic disease research. It activates key cellular energy-sensing and metabolic pathways, primarily the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling cascades. This technical guide provides a comprehensive overview of the chemical and physical properties of AdipoRon hydrochloride, its mechanism of action, detailed experimental protocols for its use, and a summary of its biological effects.

Chemical and Physical Properties

AdipoRon hydrochloride is a white to beige powder.[1] Its chemical and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2-(4-benzoylphenoxy)-N-[1-(phenylmethyl)-4-piperidinyl]acetamide hydrochloride[2] |

| CAS Number | 1781835-20-8 (hydrochloride); 924416-43-3 (free base) |

| Molecular Formula | C₂₇H₂₈N₂O₃ · HCl |

| Molecular Weight | 464.98 g/mol (hydrochloride); 428.52 g/mol (free base)[1] |

| Appearance | White to beige powder[1] |

| Property | Value |

| Solubility | DMSO: Soluble to 100 mM or 10 mg/mL[1]. Ethanol: Soluble to 10 mM. |

| Storage | Desiccate at room temperature.[3] Solutions can be stored at -20°C for up to two months.[3] |

| Purity | ≥98% (HPLC)[1] |

| Melting Point | Not explicitly stated in the provided search results. |

| Crystal Structure | No crystallographic data (CIF file) has been found in the public domain. |

Mechanism of Action and Signaling Pathways

AdipoRon hydrochloride exerts its biological effects by binding to and activating the two adiponectin receptors, AdipoR1 and AdipoR2, with Kd values of 1.8 μM and 3.1 μM, respectively. This activation triggers downstream signaling cascades that play crucial roles in regulating glucose and lipid metabolism.

AMPK Signaling Pathway

Activation of AdipoR1 by AdipoRon leads to the recruitment of the adaptor protein APPL1, which in turn activates LKB1, a serine/threonine kinase. LKB1 then phosphorylates and activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK stimulates glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes.

Figure 1: AdipoRon-induced AMPK signaling pathway.

PPARα Signaling Pathway

The activation of AdipoR2 by AdipoRon initiates a signaling cascade that results in the activation of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of genes involved in fatty acid transport and oxidation.

Figure 2: AdipoRon-induced PPARα signaling pathway.

Experimental Protocols

The following are representative protocols for assessing the biological activity of AdipoRon hydrochloride in common experimental models.

In Vitro: AMPK Activation in C2C12 Myotubes

This protocol describes how to assess the activation of AMPK in a mouse myoblast cell line.

Materials:

-

C2C12 myoblasts

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

AdipoRon hydrochloride

-

DMSO (Dimethyl sulfoxide)

-

Phospho-AMPKα (Thr172) antibody

-

Total AMPKα antibody

-

Secondary antibody (HRP-conjugated)

-

Lysis buffer

-

Protein assay reagent

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

-

To induce differentiation into myotubes, switch to DMEM supplemented with 2% horse serum when cells reach 80-90% confluency.

-

Allow cells to differentiate for 4-6 days.

-

-

AdipoRon Treatment:

-

Prepare a stock solution of AdipoRon hydrochloride in DMSO.

-

Treat differentiated C2C12 myotubes with desired concentrations of AdipoRon (e.g., 10-50 µM) for a specified time (e.g., 30-60 minutes). Include a vehicle control (DMSO).

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a standard protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using an appropriate chemiluminescent substrate.

-

Figure 3: Western blot workflow for AMPK activation.

In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is for assessing the effect of AdipoRon on glucose metabolism in a mouse model.

Materials:

-

Mice (e.g., C57BL/6)

-

AdipoRon hydrochloride

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Glucose solution (e.g., 2 g/kg)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Acclimation and Fasting:

-

Acclimate mice to handling and oral gavage for several days before the experiment.

-

Fast mice for 6-8 hours with free access to water.

-

-

AdipoRon Administration:

-

Prepare a suspension of AdipoRon hydrochloride in the vehicle.

-

Administer AdipoRon (e.g., 50 mg/kg) or vehicle to the mice via oral gavage.

-

-

Glucose Challenge:

-

After a set time following AdipoRon administration (e.g., 60 minutes), measure baseline blood glucose from the tail vein (time 0).

-

Administer a glucose solution (e.g., 2 g/kg) via oral gavage.

-

-

Blood Glucose Monitoring:

-

Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

References

The Evolving Landscape of AdipoRon: A Technical Guide to Structural Analogues and Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

AdipoRon, a first-in-class oral adiponectin receptor agonist, has emerged as a promising therapeutic candidate for metabolic diseases by mimicking the beneficial effects of the adipokine adiponectin. This technical guide provides an in-depth analysis of AdipoRon hydrochloride's structural analogues and derivatives. It summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers engaged in the development of next-generation adiponectin receptor modulators.

Introduction to AdipoRon and its Mechanism of Action

AdipoRon is a small molecule agonist of the adiponectin receptors, AdipoR1 and AdipoR2, with reported dissociation constants (Kd) of 1.8 μM and 3.1 μM, respectively.[1][2][3] Its discovery marked a significant advancement in the pursuit of orally active therapeutics for conditions such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[4] AdipoRon activates downstream signaling pathways, primarily the AMP-activated protein kinase (AMPK) pathway via AdipoR1 and the peroxisome proliferator-activated receptor-alpha (PPARα) pathway through AdipoR2.[1][2][5] This dual activation leads to improved insulin (B600854) sensitivity, enhanced fatty acid oxidation, and reduced glucose intolerance in preclinical models.[6]

Structural Analogues and Derivatives of AdipoRon

The core structure of AdipoRon has served as a scaffold for the development of numerous analogues and derivatives with improved potency, selectivity, and pharmacokinetic profiles. These modifications have largely focused on three key areas of the molecule: the benzoylphenoxy moiety, the acetamide (B32628) linker, and the N-benzylpiperidine group.

PEGylated Derivatives

To address AdipoRon's limited aqueous solubility and bioavailability, researchers have synthesized derivatives incorporating polyethylene (B3416737) glycol (PEG) chains.[7] These modifications have been shown to enhance the pharmacokinetic properties of the parent compound.

Chalcone-Based Analogues

A series of chalcone (B49325) derivatives have been designed and synthesized as potential AdipoR agonists.[8] Certain compounds within this class have demonstrated significant reductions in serum glucose, triglycerides, and total cholesterol in animal models of type 2 diabetes, with some exhibiting greater efficacy than AdipoRon itself.[8]

Novel AMPK Activators

Recognizing the central role of AMPK activation in AdipoRon's therapeutic effects, several analogues have been specifically designed to optimize this activity.[9][10] Some of these compounds have shown potent AMPK activation while mitigating off-target effects, such as the inhibition of mitochondrial complex I, which has been associated with AdipoRon.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data for AdipoRon and a selection of its analogues and derivatives. This data is compiled from various preclinical studies and is intended for comparative purposes.

Table 1: Binding Affinities of AdipoRon and Analogues to AdipoR1 and AdipoR2

| Compound | AdipoR1 Kd (μM) | AdipoR2 Kd (μM) | Reference |

| AdipoRon | 1.8 | 3.1 | [1][2] |

| Note: | - | - | Data for specific analogues is limited in publicly available literature. |

Table 2: In Vitro Efficacy of AdipoRon and Analogues

| Compound | Assay | Cell Line | Key Findings | Reference |

| AdipoRon | AMPK Activation | C2C12 myotubes | Increased AMPK phosphorylation | [11] |

| AdipoRonPEG5 | Palmitate-induced lipotoxicity | INS-1 cells | Attenuated cell death | [7] |

| Analogue X-12 | AMPK Activation | - | Potent activation of AMPK | [9] |

| Analogue B10 | AMPK Activation | - | Potent AMPK activator without complex I inhibition | [10] |

| Analogue 13e | AdipoR1/R2 Expression | - | Upregulated AdipoR1 and AdipoR2 expression | [8] |

| Analogue 19f | AdipoR1/R2 Expression | - | Upregulated AdipoR1 and AdipoR2 expression | [8] |

Table 3: In Vivo Efficacy of AdipoRon and Analogues in Animal Models

| Compound | Animal Model | Dosage | Key Outcomes | Reference |

| AdipoRon | db/db mice | 50 mg/kg | Ameliorated insulin resistance and glucose intolerance | [6] |

| Analogue X-12 | db/db mice | - | Reduced fasting blood glucose, improved glucose tolerance | [9] |

| Analogue B10 | db/db mice | - | Lowered fasting blood glucose, ameliorated insulin resistance | [10] |

| Analogue 13e | STZ-induced diabetic mice | - | Significant reduction in serum glucose, TG, and TC | [8] |

| Analogue 19f | STZ-induced diabetic mice | - | Significant reduction in serum glucose, TG, and TC | [8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize AdipoRon and its analogues.

AdipoR1/R2 Binding Assay

-

Principle: This assay measures the affinity of a test compound for the adiponectin receptors.

-

Methodology:

-

Prepare cell membranes or purified receptors expressing AdipoR1 or AdipoR2.

-

Incubate the receptors with a radiolabeled or fluorescently-labeled ligand of known affinity in the presence of varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound from the unbound ligand.

-

Quantify the amount of bound labeled ligand.

-

Calculate the half-maximal inhibitory concentration (IC50) of the test compound and subsequently determine the dissociation constant (Kd) using the Cheng-Prusoff equation.

-

AMPK Activation Assay

-

Principle: This assay quantifies the phosphorylation of AMPK, a key downstream target of AdipoR1 activation.

-

Methodology:

-

Culture a suitable cell line (e.g., C2C12 myotubes, L6 myoblasts) to near confluence.

-

Treat the cells with the test compound at various concentrations for a specified duration.

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting using primary antibodies specific for phosphorylated AMPK (p-AMPK) at Threonine 172 and total AMPK.

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.

-

Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK.

-

PPARα Activation Assay

-

Principle: This assay measures the activation of PPARα, a key downstream target of AdipoR2.

-

Methodology:

-

Co-transfect a suitable cell line (e.g., HEK293T) with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

-

Treat the transfected cells with the test compound.

-

Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).

-

Normalize the reporter activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase).

-

In Vivo Efficacy Studies in Diabetic Animal Models

-

Principle: These studies evaluate the therapeutic potential of the test compounds in animal models that mimic human metabolic diseases.

-

Animal Models: Commonly used models include db/db mice (a model of genetic obesity and type 2 diabetes) and streptozotocin (B1681764) (STZ)-induced diabetic mice (a model of insulin-deficient diabetes).

-

Methodology:

-

Acclimate the animals and induce the disease model if necessary.

-

Administer the test compound or vehicle control to the animals for a specified period (e.g., daily oral gavage).

-

Monitor key metabolic parameters such as fasting blood glucose, plasma insulin, triglycerides, and total cholesterol.

-

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.

-

At the end of the study, collect tissues for further analysis (e.g., Western blotting for signaling protein activation, gene expression analysis).

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by AdipoRon and its analogues, as well as the logical flow of experimental validation.

Caption: AdipoRon Signaling Cascade.

Caption: Drug Discovery Workflow.

Conclusion

AdipoRon and its expanding family of structural analogues represent a vibrant area of research with significant potential for the development of novel therapeutics for metabolic diseases. This technical guide has provided a consolidated overview of the current landscape, highlighting key quantitative data, experimental methodologies, and the underlying signaling mechanisms. As research progresses, the continued exploration of the structure-activity relationships of AdipoRon derivatives will be crucial for the design of next-generation adiponectin receptor agonists with enhanced efficacy and safety profiles, ultimately paving the way for new treatment paradigms for a range of metabolic disorders.

References

- 1. Identification of AdipoRon analogues as novel activators of AMPK for the treatment of type 2 diabetes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of AdipoRon analogues as novel AMPK activators without inhibiting mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AdipoRon, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perspective of Small-Molecule AdipoR Agonist for Type 2 Diabetes and Short Life in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. pepstatina.com [pepstatina.com]

- 8. Identification of AdipoRon analogues as novel activators of AMPK for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PEGylated AdipoRon derivatives improve glucose and lipid metabolism under insulinopenic and high-fat diet conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Adiponectin Receptor Agonist AdipoRon Inhibits Proliferation and Drives Glycolytic Dependence in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

AdipoRon: A Comprehensive Technical Review of its Therapeutic Potential in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

AdipoRon is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1][2] Adiponectin, an adipokine primarily secreted by adipose tissue, plays a crucial role in regulating glucose and lipid metabolism.[3] Circulating levels of adiponectin are often reduced in individuals with metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), leading to impaired insulin (B600854) sensitivity and other metabolic dysregulations.[4][5] AdipoRon mimics the beneficial effects of adiponectin, making it a promising therapeutic candidate for these conditions.[5] Preclinical studies have demonstrated its potential in improving insulin sensitivity, reducing hepatic steatosis, modulating inflammation, enhancing mitochondrial function, and protecting against liver fibrosis.[6][7] This document provides an in-depth technical guide on the core mechanisms, quantitative preclinical data, and experimental protocols related to AdipoRon's therapeutic potential in metabolic diseases.

Mechanism of Action: Signaling Pathways

AdipoRon exerts its effects by binding to and activating AdipoR1 and AdipoR2, which are integral membrane proteins with seven-transmembrane domains.[2] Unlike G-protein coupled receptors, AdipoRs have an opposite membrane topology.[2] The activation of these receptors triggers distinct downstream signaling pathways that are central to AdipoRon's metabolic benefits.

-

AdipoR1 Signaling: Predominantly expressed in skeletal muscle, AdipoR1 activation by AdipoRon primarily stimulates the AMP-activated protein kinase (AMPK) pathway.[8][9] This activation can occur through an increase in intracellular calcium concentrations, which in turn activates Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), a known upstream kinase of AMPK.[3][8] Activated AMPK enhances glucose uptake and fatty acid oxidation in muscle and other tissues.[9]

-

AdipoR2 Signaling: Primarily found in the liver, AdipoR2 activation is mainly linked to the peroxisome proliferator-activated receptor-alpha (PPARα) pathway.[8][9] This pathway plays a critical role in increasing fatty acid oxidation and improving insulin sensitivity.[3][9]

The combined activation of these pathways leads to a coordinated improvement in metabolic homeostasis, including enhanced mitochondrial biogenesis and function.[2][4]

References

- 1. | BioWorld [bioworld.com]

- 2. Drug development research for novel adiponectin receptor-targeted antidiabetic drugs contributing to healthy longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Adiponectin Action: Implication of Adiponectin Receptor Agonism in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Examining the Potential of Developing and Implementing Use of Adiponectin-Targeted Therapeutics for Metabolic and Cardiovascular Diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. AdipoRon and ADP355, adiponectin receptor agonists, in Metabolic-associated Fatty Liver Disease (MAFLD) and Nonalcoholic Steatohepatitis (NASH): A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Off-target Effects and Kinase Screening of AdipoRon Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

AdipoRon hydrochloride is a synthetic, orally active small-molecule agonist of the adiponectin receptors, AdipoR1 and AdipoR2.[1] It mimics the effects of the endogenous hormone adiponectin, activating downstream signaling pathways such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[1] This activity has positioned AdipoRon as a promising therapeutic candidate for metabolic diseases, including type 2 diabetes and obesity.[2][3] However, a thorough understanding of its selectivity and potential off-target effects is crucial for its development as a safe and effective therapeutic agent. This guide provides a comprehensive overview of the known off-target effects and a framework for the kinase screening of AdipoRon hydrochloride.

On-Target Signaling Pathway

AdipoRon binds to AdipoR1 and AdipoR2, initiating a cascade of intracellular events. AdipoR1 activation primarily stimulates the AMPK pathway, while AdipoR2 activation is linked to the PPARα pathway.[4][5] These pathways play critical roles in regulating glucose and lipid metabolism.

Caption: AdipoRon On-Target Signaling Pathway.

Known and Potential Off-Target Effects

While AdipoRon is designed to target adiponectin receptors, preclinical studies have revealed interactions with other signaling molecules, suggesting potential off-target effects. A comprehensive, publicly available kinase screening panel for AdipoRon is not readily accessible in the scientific literature. However, several studies have identified specific off-target activities.

One notable off-target effect is the inhibition of mTOR signaling independent of AMPK activation.[6] AdipoRon has also been shown to diminish platelet-derived growth factor (PDGF) receptor-β tyrosine phosphorylation, which in turn affects the phosphorylation state of Akt and ERK.[6]

Summary of Known Off-Target Kinase and Signaling Interactions

| Target/Pathway | Observed Effect | Reference |

| mTOR Signaling | Inhibition (AMPK-independent) | [6] |

| PDGF Receptor-β | Diminished tyrosine phosphorylation | [6] |

| Akt | Sustained and transient decrease in phosphorylation | [6] |

| ERK | Sustained and transient decrease in phosphorylation | [6] |

Kinase Screening of AdipoRon Hydrochloride

To systematically evaluate the selectivity of AdipoRon, a comprehensive kinase screening panel is essential. This involves testing the compound against a large number of purified kinases to identify any off-target inhibition. While specific data for AdipoRon is not publicly available, the following table provides a template for how such data would be presented.

Template for Kinase Inhibition Profile of AdipoRon Hydrochloride

| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |

| Kinase A | Data Not Available | Data Not Available |

| Kinase B | Data Not Available | Data Not Available |

| Kinase C | Data Not Available | Data Not Available |

| ... (and so on for a comprehensive panel) |

Note: This table is a template. As of the last update, comprehensive public kinase screening data for AdipoRon hydrochloride is not available.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method for determining the inhibitory activity of AdipoRon hydrochloride against a panel of kinases using the ADP-Glo™ luminescent assay.

a. Materials:

-

AdipoRon hydrochloride

-

Purified kinase enzymes

-

Kinase-specific substrates

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

b. Method:

-

Compound Preparation: Prepare a stock solution of AdipoRon hydrochloride in DMSO. Create a serial dilution of the compound to the desired concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.

-

Kinase Reaction Setup:

-

Add 5 µL of diluted AdipoRon hydrochloride or vehicle (DMSO) to the wells of the assay plate.

-

Add 10 µL of a 2.5x kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase assay buffer) to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Initiation of Kinase Reaction:

-

Add 10 µL of a 2.5x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination and ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

Luminescence Signal Generation:

-

Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of AdipoRon hydrochloride relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable data analysis software.

-

Caption: Workflow for In Vitro Kinase Screening.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify the engagement of a drug with its target in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

a. Materials:

-

Cell line of interest

-

AdipoRon hydrochloride

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Protease and phosphatase inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Equipment for cell lysis (e.g., for freeze-thaw cycles)

-

High-speed centrifuge

-

Reagents and equipment for protein quantification (e.g., BCA assay) and detection (e.g., Western blotting or ELISA)

b. Method:

-

Cell Treatment:

-

Culture cells to 80-90% confluency.

-

Treat the cells with AdipoRon hydrochloride at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells using a suitable method (e.g., three freeze-thaw cycles).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).

-

-

Protein Analysis:

-

Carefully collect the supernatant.

-

Quantify the protein concentration in the soluble fraction.

-

Analyze the amount of the target protein (e.g., AdipoR1, AdipoR2, or a potential off-target kinase) in the soluble fraction by Western blotting or another sensitive protein detection method.

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of AdipoRon hydrochloride indicates target engagement and stabilization.

-

Caption: Logical Flow for Off-Target Effect Analysis.

Conclusion

AdipoRon hydrochloride is a valuable research tool and a potential therapeutic with a well-defined on-target mechanism of action. However, like any small molecule, it has the potential for off-target effects. The identified interactions with mTOR, PDGFR-β, Akt, and ERK signaling pathways warrant further investigation to fully understand their implications for the therapeutic window and potential side effects of AdipoRon. Comprehensive kinase screening and cellular target engagement assays are critical steps in the preclinical safety assessment of AdipoRon and its analogs. The protocols and frameworks provided in this guide offer a robust approach for researchers and drug developers to systematically evaluate the selectivity and off-target profile of this important compound.

References

- 1. AdipoRon hydrochloride | Other Peptide Receptors | Tocris Bioscience [tocris.com]

- 2. pepstatina.com [pepstatina.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AdipoRon, an adiponectin receptor agonist, attenuates PDGF-induced VSMC proliferation through inhibition of mTOR signaling independent of AMPK: Implications toward suppression of neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

AdipoRon Hydrochloride: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of AdipoRon hydrochloride in in vitro cell culture experiments. AdipoRon is a potent, orally active, small-molecule agonist of the adiponectin receptors, AdipoR1 and AdipoR2. Its ability to mimic the effects of adiponectin makes it a valuable tool for studying metabolic diseases, cancer, and other conditions where adiponectin signaling is implicated.

Mechanism of Action

AdipoRon activates both AdipoR1 and AdipoR2, initiating downstream signaling cascades primarily through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[1] This activation leads to a variety of cellular responses, including increased glucose uptake, enhanced fatty acid oxidation, and modulation of inflammatory pathways.

Product Information and Storage

| Parameter | Value | Reference |

| Molecular Weight | 464.98 g/mol (hydrochloride salt) | [2] |

| Solubility | - Up to 100 mM in DMSO- Up to 10 mM in ethanol- Slightly soluble in water (1mg/ml) | [2][3] |

| Storage | Store lyophilized powder at room temperature, desiccated. Once in solution, aliquot and store at -20°C for up to 2 months to prevent loss of potency. Avoid multiple freeze-thaw cycles. | [4] |

Recommended Working Concentrations

The optimal concentration of AdipoRon hydrochloride will vary depending on the cell line and the specific experimental endpoint. Based on published studies, a general starting range is recommended, followed by a dose-response experiment to determine the optimal concentration for your specific model.

| Cell Line Type | Concentration Range | Typical Incubation Time | Reference |

| Myotubes (e.g., C2C12) | 10 µM - 50 µM | 10 min - 90 min | [5] |

| Cancer Cell Lines (e.g., HT29, HCT116) | 6 µM - 24 µM | 24 hours | |

| Hepatocytes (e.g., HepG2, AML12) | 10 µM - 50 µM | 24 hours | |

| Neuronal Cells (e.g., SH-SY5Y) | 10 µM - 50 µM | 24 hours |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of AdipoRon on cell viability and proliferation.

Materials:

-

AdipoRon hydrochloride stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][7]

-

MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of AdipoRon hydrochloride. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest AdipoRon dose.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]

-

Carefully remove the medium from each well.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of AMPK Activation

This protocol is designed to detect the phosphorylation of AMPKα at Threonine 172, a key indicator of its activation by AdipoRon.

Materials:

-

AdipoRon hydrochloride

-

Cell culture plates

-

Ice-cold PBS

-

RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[9][10][11]

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells and treat with AdipoRon hydrochloride for the desired time (e.g., 10-30 minutes for phosphorylation events).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells with ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microfuge tube.

-

Incubate on ice for 20 minutes with periodic vortexing.[13]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-